molecular formula C14H16N2+2 B14907395 4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium)

4,4'-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium)

Cat. No.: B14907395
M. Wt: 212.29 g/mol
InChI Key: XRIOCMZNEKUBEW-ONEGZZNKSA-N
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Description

4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) is a quaternary ammonium compound that features two pyridinium rings connected by an ethene bridge. This compound is known for its versatile applications in various fields, including chemistry, biology, and materials science. Its structure allows for unique interactions and functionalities, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) typically involves the quaternization of 4,4’-bipyridine with methyl iodide. The reaction is carried out in an anhydrous solvent such as dichloromethane under an inert atmosphere to prevent moisture from interfering with the reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridinium rings to pyridine, altering the compound’s electronic properties.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(1-methylpyridin-1-ium) involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and potential cell lysis. In electrochemical applications, the compound’s redox properties allow it to participate in electron transfer reactions, making it useful in batteries and other electronic devices .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H16N2+2

Molecular Weight

212.29 g/mol

IUPAC Name

1-methyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium

InChI

InChI=1S/C14H16N2/c1-15-9-5-13(6-10-15)3-4-14-7-11-16(2)12-8-14/h3-12H,1-2H3/q+2/b4-3+

InChI Key

XRIOCMZNEKUBEW-ONEGZZNKSA-N

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C

Origin of Product

United States

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